1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
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Overview
Description
1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining an oxadiazole ring, a methoxyphenyl group, a pyrrolidinylsulfonyl moiety, and a pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Synthesis of the Pyridinone Core: The pyridinone core is often synthesized through a condensation reaction involving a suitable amine and a diketone.
Introduction of the Pyrrolidinylsulfonyl Group: This step involves sulfonylation of the pyrrolidine ring, which can be achieved using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.
Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carboxyl derivative, while reduction of the oxadiazole ring can lead to different heterocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its multifunctional structure allows for the design of materials with specific characteristics, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The oxadiazole ring and the sulfonyl group are key functional groups that can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group and the pyridinone core also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
- 1-((5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
Uniqueness
Compared to similar compounds, 1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially offering advantages in specific applications.
Properties
IUPAC Name |
1-[[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-27-15-8-3-2-7-14(15)18-20-17(21-28-18)13-22-10-6-9-16(19(22)24)29(25,26)23-11-4-5-12-23/h2-3,6-10H,4-5,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWACXQQVTUQSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)CN3C=CC=C(C3=O)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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